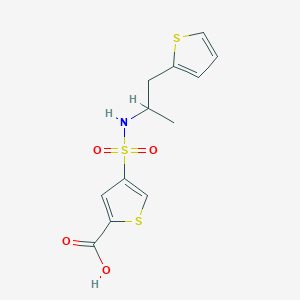
N-ethyl-N-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(3-methylphenyl)prop-2-enamide, also known as EMPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EMPP is a yellow crystalline solid that has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol. In
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide is not well understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as reduce pain and swelling in inflamed tissues. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its ease of synthesis and high yield. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potentially valuable tool for studying the mechanisms of inflammation and pain. However, one limitation of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of N-ethyl-N-(3-methylphenyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-ethyl-N-(3-methylphenyl)prop-2-enamide that exhibit improved potency and selectivity for COX-2 inhibition. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide may be used as a starting material for the synthesis of new chiral auxiliaries and heterocyclic compounds with potential applications in organic synthesis and material science. Finally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide and its potential therapeutic applications.
Métodos De Síntesis
N-ethyl-N-(3-methylphenyl)prop-2-enamide can be synthesized through the condensation reaction of N-ethylacetamide and 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction yields N-ethyl-N-(3-methylphenyl)prop-2-enamide as a yellow crystalline solid with a high yield of around 80%.
Aplicaciones Científicas De Investigación
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been studied for its potential use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been used as a starting material for the synthesis of other compounds, such as chiral auxiliaries and heterocyclic compounds.
Propiedades
IUPAC Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPEUORPNLGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)